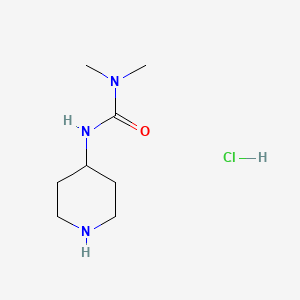

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQXFDMAZKCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. This compound belongs to the piperidine-urea class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. This document details a robust synthetic pathway, outlines methods for analytical characterization, discusses safety considerations, and explores the promising role of this compound as a building block in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this compound in their research endeavors.

Introduction

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities which facilitate strong and specific interactions with biological targets.[1][2][3] When incorporated into a piperidine ring, a common scaffold in pharmaceuticals, the resulting piperidine-urea motif offers a versatile platform for the development of novel therapeutics.[4] These derivatives have been explored for a multitude of pharmacological activities, including as enzyme inhibitors and receptor antagonists.[5][6] this compound is a key intermediate and building block within this chemical space. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. This guide serves as a detailed resource for scientists working with or considering the use of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structural components and data from analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₈ClN₃O | [7] |

| Molecular Weight | 207.70 g/mol | [7] |

| Appearance | White to off-white crystalline solid | Based on similar urea hydrochloride compounds.[8] |

| Melting Point | Expected to be >200 °C (decomposes) | Urea hydrochlorides are salts and typically have high melting points.[8] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility. DMSO is a good solvent for many urea-containing compounds.[9] |

| pKa | Estimated piperidine amine pKa ~10-11 | The piperidine nitrogen is the most basic site. |

Synthesis and Purification

The synthesis of this compound is a two-step process commencing with commercially available starting materials. The core principle involves the formation of a urea linkage followed by the removal of a protecting group.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

This step involves the reaction of a protected piperidine amine with dimethylcarbamoyl chloride. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent undesired side reactions.

Experimental Protocol:

-

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add 1,1-dimethylcarbamoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired Boc-protected urea intermediate.

Step 2: Synthesis of this compound (Final Product)

The final step is the deprotection of the Boc group under acidic conditions to yield the hydrochloride salt of the target compound.

Experimental Protocol:

-

Dissolve the purified tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in the corresponding solvent (e.g., 4M HCl in dioxane, a significant excess) to the mixture at room temperature.

-

Stir the reaction for 2-4 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the final product, this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the target compound are predicted based on the analysis of its structural fragments and data from similar molecules.[9][10]

-

¹H NMR (in D₂O or DMSO-d₆):

-

Dimethyl Protons (-N(CH₃)₂): A singlet around 2.7-2.9 ppm.

-

Piperidine Protons: A series of multiplets between 1.5-3.5 ppm. The proton on the carbon bearing the urea group (CH-NH) is expected to be a multiplet around 3.6-4.0 ppm.

-

NH Protons: The urea NH and the piperidinium NH⁺ protons will appear as broad singlets, and their chemical shifts will be concentration and solvent dependent. In DMSO-d₆, these are more likely to be observed.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Urea Carbonyl (C=O): A signal in the range of 155-160 ppm.[11]

-

Dimethyl Carbons (-N(CH₃)₂): A signal around 36-38 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, typically between 30-50 ppm. The carbon attached to the urea nitrogen (C-NH) would be expected around 45-50 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base form of the target compound, the expected exact mass can be calculated.

-

Expected Molecular Ion (M+H)⁺: For C₈H₁₇N₃O, the expected m/z would be approximately 186.14. In ESI-MS, the protonated molecule is the most likely observed ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column.[12]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape.[12]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the urea chromophore absorbs.

Caption: A simplified workflow for HPLC analysis.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][14]

-

Reactivity: The compound is a hydrochloride salt and may be corrosive. It is incompatible with strong bases and oxidizing agents.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

Applications in Drug Discovery

The 1,1-dimethyl-3-(piperidin-4-yl)urea scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the secondary amine on the piperidine ring allows for further functionalization, enabling the exploration of a wide chemical space.

-

Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it an effective pharmacophore for interacting with the active sites of various enzymes. Diaryl urea derivatives, for example, are known kinase inhibitors.[15]

-

Receptor Antagonism: Piperidine-urea derivatives have been successfully developed as antagonists for various G-protein coupled receptors (GPCRs), such as the CXCR3 receptor.[5]

-

Neuroprotective Agents: Recent studies have shown that certain piperidine urea derivatives exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[6]

The synthesis of a library of compounds based on the 1,1-Dimethyl-3-(piperidin-4-yl)urea core, through derivatization of the piperidine nitrogen, can lead to the discovery of novel drug candidates with diverse biological activities.

Conclusion

This compound is a synthetically accessible and versatile building block for drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route with purification protocols, and a framework for its analytical characterization. By understanding the chemistry and potential applications of this compound, researchers can effectively utilize it in the design and synthesis of novel therapeutic agents. As with all chemical research, adherence to proper safety protocols is paramount.

References

- Actylis Lab Solutions. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.

- Fisher Scientific. (2025, December 24).

- Essential Industries. (2014, December 19).

- Chemw

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

- Essential Industries.

- Macmillan Group - Princeton University.

- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Macmillan Group - Princeton University.

- Sigma-Aldrich. HPLC Analysis of Urea, Carbamate, Triazine, Aniline Pesticides on Discovery ® C18.

- Google Patents. (2022). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.

- PubMed. (n.d.).

- Google Patents. WO2019038657A1 - Pharmaceutical aqueous formulation comprising 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl) -.

- Google Patents. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.

- PubChem. Tert-butyl 4-(hydroxymethyl)

- PubChem.

- Benchchem. Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

- PubChem. tert-Butyl 4-(methylamino)

- ResearchGate. 1 H and 13 C NMR spectra of poly(amide urea) 4a in DMSO- d 6 (D = DMSO; F = formic acid).

- Google Patents. Preparation method of (3S, 4R)

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate.

- PubMed. (1992). 1H, 15N and 13C NMR assignments of the 434 repressor fragments 1-63 and 44-63 unfolded in 7 M urea.

- NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone.

- Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al.

- PubChemLite. 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride.

- ChemicalBook. This compound | 1233955-06-0.

- MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.

- PubChem. tert-Butyl 4-[(2E)-3-(dimethylamino)

- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- PMC - NIH.

- Curia Global.

- NIH. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.

Sources

- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H, 15N and 13C NMR assignments of the 434 repressor fragments 1-63 and 44-63 unfolded in 7 M urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. This compound | 1233955-06-0 [chemicalbook.com]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 13. actylislab.com [actylislab.com]

- 14. essind.com [essind.com]

- 15. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS No. 1233955-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, with the Chemical Abstracts Service (CAS) number 1233955-06-0, is a synthetic compound of significant interest in medicinal chemistry and drug discovery.[1] This molecule belongs to the class of piperidinyl-urea derivatives, a scaffold known to exhibit a wide range of biological activities. The unique structural features of this compound, namely the piperidine ring and the dimethylurea moiety, make it a valuable building block and a potential pharmacophore for targeting various physiological pathways. This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, applications in drug development, and key experimental protocols.

Chemical Properties and Structure

| Property | Value | Source |

| CAS Number | 1233955-06-0 | ChemicalBook |

| Molecular Formula | C8H18ClN3O | ChemicalBook |

| Molecular Weight | 207.70 g/mol | ChemicalBook |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

The structure of this compound features a central piperidine ring, which is a common motif in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[2] The urea functional group is a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A general and adaptable synthetic route is outlined below, based on established methods for the preparation of similar piperidinyl-urea derivatives.[2][4]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate.

Step 2: Boc Deprotection to Yield this compound

-

Dissolve the purified product from Step 1 in a suitable solvent such as ethyl acetate or methanol.

-

Add an excess of a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate).

-

Stir the mixture at room temperature for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Mechanism of Action and Biological Activity

While specific studies on this compound are limited, the broader class of 1-aryl-3-piperidin-4-yl-urea derivatives has been extensively investigated as antagonists of the C-X-C chemokine receptor 3 (CXCR3).[5] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of immune cells, particularly T lymphocytes, to sites of inflammation.[6]

Proposed Mechanism of Action as a CXCR3 Antagonist

Caption: Proposed mechanism of action of this compound as a CXCR3 antagonist.

The antagonism of CXCR3 by piperidinyl-urea derivatives is thought to occur through competitive binding to the receptor, thereby preventing the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). This blockage inhibits the downstream signaling cascade that leads to immune cell migration and activation, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.[6][7]

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a versatile scaffold for the development of novel therapeutics.

-

CXCR3 Antagonists: As discussed, this compound class shows promise in the development of treatments for autoimmune disorders such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where CXCR3-mediated inflammation is a key pathological feature.[5][6]

-

Other GPCR Targets: The piperidinyl-urea scaffold can be modified to target other G protein-coupled receptors, making it a valuable starting point for lead optimization in various therapeutic areas.

-

Fragment-Based Drug Discovery: The relatively small size and well-defined chemical features of this molecule make it an ideal candidate for fragment-based screening to identify novel binding interactions with protein targets.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the C=O stretch of the urea and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of chemokine receptor antagonists. Its straightforward synthesis and the known biological activities of related compounds make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Allen, D. R., et al. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 697–701. [Link]

-

Poulet, F. M., et al. (2010). Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes. Clinical & Experimental Immunology, 162(2), 294–303. [Link]

- Takeda, et al. (2005). Derivatives of N-4-piperidyl urea and medicaments containing them as active ingredient.

-

Yuan, Y. (2024). CXCR3 inhibitors for therapeutic interventions: current status and perspectives. Frontiers in Immunology, 15, 1369949. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

PubChemLite. (n.d.). 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). (piperidin-4-yl)urea hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | 1233955-06-0 [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

Preamble: Charting a Course into the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride. A survey of the current scientific literature reveals that while the broader class of piperidinyl-urea compounds has been investigated for various therapeutic targets, the specific molecular interactions and signaling pathways governed by this particular hydrochloride salt remain undefined[1][2][3][4][5][6].

This document, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive strategic whitepaper, outlining a robust, multi-tiered experimental framework designed to systematically elucidate the mechanism of action of this compound. We will proceed from broad, unbiased screening to focused target validation and pathway analysis, leveraging established methodologies and cutting-edge techniques. This guide is structured to not only propose a course of action but to explain the causal logic behind each experimental choice, ensuring a self-validating and rigorous scientific journey.

Part 1: Foundational Insights from Analogues and Scaffolds

The chemical architecture of this compound, featuring a piperidine ring and a disubstituted urea moiety, is prevalent in a variety of biologically active agents[7]. This structural homology provides a logical starting point for generating initial hypotheses regarding its potential molecular targets.

-

Chemokine Receptors: The piperidin-4-yl-urea scaffold is a known pharmacophore for chemokine receptor antagonists, particularly CXCR3 and CCR3[8][9]. These receptors are pivotal in mediating inflammatory responses, making them a plausible target class.

-

Soluble Epoxide Hydrolase (sEH): Derivatives of 1-acetyl-piperidin-4-yl-3-adamantan-1-yl-urea have demonstrated potent and selective inhibition of sEH, an enzyme implicated in hypertension and inflammation[10]. The shared core structure suggests sEH as another potential target.

-

Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Optimization of piperidin-4-yl-urea derivatives has yielded potent MCH-R1 antagonists, which are of interest in the treatment of obesity[11].

-

Kinases: The urea functionality is a common feature in kinase inhibitors, where it often acts as a hinge-binding motif. For instance, pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1)[12].

Given these precedents, our investigation will be initially biased towards, but not limited to, G-protein coupled receptors (GPCRs) like chemokine receptors, hydrolases, and kinases.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-phase experimental workflow to systematically investigate the mechanism of action of this compound.

Phase I: Unbiased Phenotypic Screening and Initial Target Identification

The initial phase is designed to cast a wide net, identifying cellular processes modulated by the compound without a priori assumptions about its direct target.

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung carcinoma, SH-SY5Y for neuroblastoma, and primary human umbilical vein endothelial cells - HUVECs).

-

Compound Treatment: Seed cells in 96-well, optically clear bottom plates. After 24 hours, treat with a concentration gradient of this compound (e.g., from 10 nM to 100 µM).

-

Staining: After a 24 or 48-hour incubation period, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Employ image analysis software to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cell-cell junctions. Significant, dose-dependent changes in any of these parameters will guide subsequent, more focused assays.

Causality behind Experimental Choices: High-content imaging provides an unbiased view of the compound's impact on cellular morphology and health. This approach can reveal unexpected effects (e.g., changes in cell cycle, induction of apoptosis, or alterations in cell adhesion) that would be missed by target-specific assays.

Phase II: Target Deconvolution and Validation

Based on the phenotypic screening results and our initial hypotheses, this phase aims to identify the direct molecular target(s) of the compound.

-

Synthesis of an Affinity Probe: Synthesize a derivative of 1,1-Dimethyl-3-(piperidin-4-yl)urea with a linker and a reactive group (e.g., a photo-affinity label like a diazirine) suitable for covalent attachment to its binding partner upon UV irradiation. A clickable handle (e.g., an alkyne) should also be incorporated for subsequent enrichment.

-

Cell Lysate Incubation: Incubate the affinity probe with total cell lysate from a responsive cell line identified in Phase I. Include a control group where the lysate is pre-incubated with an excess of the parent compound to competitively block specific binding sites.

-

UV Crosslinking and Enrichment: Irradiate the samples with UV light to induce covalent crosslinking of the probe to its target protein(s). Subsequently, click-chemistry ligate a biotin tag to the probe's alkyne handle. Enrich the biotinylated proteins using streptavidin-coated beads.

-

Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the probe-treated and the competitor-treated samples. Proteins that are significantly depleted in the competitor-treated sample are considered high-confidence binding partners.

Causality behind Experimental Choices: This unbiased chemical proteomics approach directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target. The competitive binding control is crucial for distinguishing specific interactors from non-specific background binding.

Once candidate targets are identified, their interaction with this compound must be validated using orthogonal, in vitro assays.

-

For GPCR Targets (e.g., CXCR3):

-

Radioligand Binding Assay: Perform competitive binding assays using membranes from cells overexpressing the candidate receptor and a known radiolabeled ligand. Determine the inhibition constant (Ki) of the compound.

-

GTPγS Binding Assay: Measure the compound's ability to stimulate or inhibit the binding of [³⁵S]GTPγS to cell membranes, which indicates G-protein activation (agonist) or blockade (antagonist/inverse agonist activity)[8].

-

-

For Enzyme Targets (e.g., sEH):

-

Enzyme Inhibition Assay: Use a purified, recombinant form of the candidate enzyme. Measure the enzyme's activity in the presence of varying concentrations of the compound using a substrate that produces a fluorescent or colorimetric signal upon conversion. Calculate the IC₅₀ value[10].

-

Causality behind Experimental Choices: These assays provide quantitative measures of the compound's affinity (Ki) and functional activity (IC₅₀, agonist/antagonist) at the purified target protein, thereby validating the interaction identified through chemical proteomics.

Phase III: Pathway Elucidation and Cellular Mechanism

With a validated molecular target, the final phase connects this interaction to the observed cellular phenotype.

-

Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells. Treat cells with the compound, heat them to a range of temperatures, and then lyse the cells. The binding of the compound is expected to stabilize the target protein, leading to less denaturation at higher temperatures. Analyze the soluble fraction of the target protein by Western blot or mass spectrometry.

-

Phospho-Proteomics: Treat a responsive cell line with the compound for various durations. Lyse the cells, digest the proteins, and enrich for phosphopeptides. Analyze the changes in the phosphoproteome using LC-MS/MS. This will reveal the signaling pathways that are modulated downstream of the target engagement. For instance, if the target is a kinase, this would reveal its substrates and downstream effectors[13][14].

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the expression of the validated target protein in a responsive cell line. If the compound's cellular phenotype is attenuated or abolished in the knockdown/knockout cells, it provides strong evidence that the compound's effects are mediated through this target.

Causality behind Experimental Choices: CETSA provides definitive proof of target engagement within the complex cellular environment. Phospho-proteomics offers a global view of the immediate signaling consequences of this engagement, while target knockdown/knockout experiments establish a causal link between the target and the observed cellular effects.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Assay Type | Parameter Measured | Example Data for Hypothetical Target |

| Radioligand Binding | Inhibition Constant (Ki) | 50 nM |

| GTPγS Binding | IC₅₀ | 120 nM |

| Enzyme Inhibition | IC₅₀ | 75 nM |

| CETSA | Thermal Shift (ΔTₘ) | +3.5 °C |

Diagrams of Experimental Workflows and Signaling Pathways

Caption: A three-phase experimental workflow for elucidating the mechanism of action.

Caption: Hypothetical pathway of CXCR3 antagonism by the compound.

Conclusion

References

- Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. (n.d.). National Institutes of Health.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.

- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme.

-

(piperidin-4-yl)urea hydrochloride (C6H13N3O). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

(piperidin-3-yl)urea hydrochloride (C6H13N3O). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride. (n.d.). Kono Chem Co., Ltd. Retrieved January 19, 2026, from [Link]

-

Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. (2022). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound CAS#: 1233955-06-0 [m.chemicalbook.com]

- 2. This compound | 1233955-06-0 [chemicalbook.com]

- 3. PubChemLite - (piperidin-4-yl)urea hydrochloride (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C9H19N3O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - (piperidin-3-yl)urea hydrochloride (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 6. 3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride,1909337-04-7-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

An In-depth Technical Guide to the Potential Biological Targets of 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological targets of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride is not extensively available in public-domain scientific literature. This guide, therefore, presents a focused exploration of high-probability candidate targets based on the established activities of structurally analogous piperidine-urea compounds. The methodologies and pathways described herein are intended to serve as a foundational framework for initiating research and validating these potential interactions.

Introduction: The Piperidine-Urea Scaffold in Drug Discovery

The this compound belongs to a chemical class characterized by a piperidine ring linked to a urea moiety. This scaffold is of significant interest in medicinal chemistry due to its capacity for forming multiple hydrogen bonds, a key feature for interacting with biological macromolecules.[1] The piperidine ring itself is a prevalent feature in many FDA-approved drugs, valued for its pharmacokinetic properties and synthetic tractability.[2] The urea functional group is also a cornerstone in drug design, contributing to potent and selective interactions with a wide array of biological targets, including enzymes and receptors.[1][3]

Given the absence of direct biological data for this compound, this guide will focus on a curated set of potential targets identified through the analysis of its structural analogs. These include G-protein coupled receptors (GPCRs) and enzymes that have been shown to be modulated by similar molecules.

Potential Biological Target Classes

Based on the pharmacology of structurally related piperidine-urea derivatives, the following biological target classes are proposed as high-priority candidates for investigation:

-

Chemokine Receptors: Specifically, the CXCR3 and CCR3 receptors.

-

Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

-

Soluble Epoxide Hydrolase (sEH)

This guide will now delve into each of these potential targets, providing the scientific rationale for their consideration, established signaling pathways, and detailed protocols for experimental validation.

Chemokine Receptors: A Focus on CXCR3 and CCR3

Scientific Rationale:

Several studies have highlighted the activity of 1-aryl-3-(piperidin-4-yl)urea derivatives as antagonists of the CXCR3 receptor.[4] Additionally, N-arylalkylpiperidine urea derivatives have been identified as antagonists of the CC chemokine receptor-3 (CCR3).[5] The shared piperidine-urea core suggests that this compound may exhibit similar antagonistic properties at these receptors.

Biological Significance:

-

CXCR3: This receptor and its chemokine ligands (CXCL9, CXCL10, and CXCL11) are key mediators of T-cell trafficking to sites of inflammation. Antagonism of CXCR3 is a therapeutic strategy for autoimmune diseases and transplant rejection.

-

CCR3: This receptor is predominantly expressed on eosinophils and is activated by eotaxins (CCL11, CCL24, CCL26). It plays a crucial role in the pathogenesis of allergic inflammatory diseases such as asthma.

Proposed Signaling Pathway and Mechanism of Action

Antagonists of CXCR3 and CCR3 typically act by competitively binding to the receptor, thereby preventing the binding of endogenous chemokines. This blocks the initiation of downstream signaling cascades, which include G-protein activation, calcium mobilization, and ultimately, cell migration.

Caption: Hypothesized competitive antagonism of a chemokine receptor.

Experimental Validation Workflow

A systematic approach is required to validate the interaction of this compound with chemokine receptors.

Caption: Experimental workflow for validating chemokine receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine if this compound binds to CXCR3 or CCR3.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human CXCR3 or CCR3 receptor.

-

Incubate the membranes with a known radiolabeled ligand (e.g., [¹²⁵I]CXCL10 for CXCR3) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the filter-bound membranes using a gamma counter.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of the compound.

-

Methodology:

-

Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist (e.g., CXCL10 for CXCR3) and measure the change in intracellular calcium concentration using a fluorometric plate reader.

-

Determine the ability of the test compound to inhibit the agonist-induced calcium flux and calculate the IC₅₀.

-

Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

Scientific Rationale:

A study on piperidin-4-yl-urea derivatives has described their discovery and optimization as MCH-R1 antagonists.[6] This precedent strongly suggests that this compound could also interact with this receptor.

Biological Significance:

MCH-R1 is a GPCR primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and sleep. Antagonists of MCH-R1 are being investigated as potential treatments for obesity and anxiety disorders.

Proposed Signaling Pathway

MCH-R1 couples to Gαi and Gαq proteins. Antagonism would block the binding of melanin-concentrating hormone (MCH), thereby inhibiting downstream signaling pathways that lead to changes in neuronal excitability and appetite stimulation.

Caption: Hypothesized antagonism of MCH-R1 signaling.

Experimental Validation

The same experimental workflow as described for chemokine receptors (binding and functional assays) can be applied to validate the interaction with MCH-R1, using appropriate radioligands (e.g., [¹²⁵I]-MCH) and cell lines.

Soluble Epoxide Hydrolase (sEH)

Scientific Rationale:

A potent and selective inhibitor of soluble epoxide hydrolase, AR9281, is 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea.[7] While structurally more complex, it shares the core piperidine-urea motif. This suggests that simpler analogs, such as this compound, may also possess inhibitory activity against sEH.

Biological Significance:

sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (e.g., epoxyeicosatrienoic acids or EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, which has therapeutic potential for hypertension, inflammation, and pain.

Proposed Mechanism of Action

The urea moiety of the inhibitor is proposed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH, forming key hydrogen bond interactions with catalytic residues in the active site, such as Asp333 and Tyr381.[1]

Caption: Hypothesized inhibition of soluble epoxide hydrolase.

Experimental Validation

Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against sEH.

-

Methodology:

-

Use a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC), which is hydrolyzed by sEH to produce a fluorescent product.

-

Incubate recombinant human sEH with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.

-

Quantitative Data Summary (Based on Analogs)

The following table summarizes representative quantitative data for structurally related compounds acting on the proposed target classes. This data serves as a benchmark for potential activity.

| Compound Class | Target | Assay Type | Potency (IC₅₀) | Reference |

| 1-Aryl-3-piperidin-4-yl-urea | CXCR3 | GTPγS Functional Assay | 16 nM (for compound 9t) | [4] |

| Piperidin-4-yl-urea derivatives | MCH-R1 | Binding Assay | Varies with substitution | [6] |

| 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | sEH | Enzyme Inhibition | Potent (specific value not stated in abstract) | [7] |

Conclusion and Future Directions

While direct evidence for the biological targets of this compound is currently lacking, a strong rationale exists for investigating its potential interactions with chemokine receptors (CXCR3 and CCR3), MCH-R1, and soluble epoxide hydrolase. The experimental workflows and specific protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate these hypotheses. Successful validation of activity at any of these targets could open new avenues for the development of this compound in therapeutic areas such as autoimmune diseases, metabolic disorders, or cardiovascular disease.

References

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

-

PubMed. (2009). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Retrieved from [Link]

- Batt, D. G., et al. (2005). N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 787-791.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.

-

PubMed. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Retrieved from [Link]

-

Jeon, Y. T., et al. (2014). Identification of 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro-[4][8]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y(1) antagonist as an antiplatelet agent. Bioorganic & Medicinal Chemistry Letters, 24(5), 1294-1298.

-

PubMed. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Retrieved from [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 5. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The safe and effective handling of any chemical compound is predicated on the availability of comprehensive and verified safety data. For the subject of this guide, 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS No. 1233955-06-0) , a thorough and exhaustive search for a specific, manufacturer-issued Safety Data Sheet (SDS) has been conducted. At the time of this writing, a dedicated and verified SDS for this precise compound could not be located in publicly accessible databases or from major chemical suppliers.

The information presented herein is therefore a synthesis of established safety principles for closely related urea compounds and hydrochloride salts. This guide is intended to provide a framework for risk assessment and safe handling procedures based on scientific precedent. It is not a substitute for a compound-specific SDS. All laboratory work must be preceded by a rigorous, site-specific risk assessment conducted by qualified personnel. Researchers are strongly advised to procure a compound-specific SDS from their supplier before commencing any experimental work.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is a substituted urea derivative. While specific toxicological data is not available, an analysis of its structural motifs—a dimethylurea group, a piperidine ring, and a hydrochloride salt—allows for an inferred hazard profile.

-

Urea Moiety: Urea-based compounds can vary widely in their toxicological profiles. Some are relatively benign, while others can be harmful if swallowed, inhaled, or in contact with skin.

-

Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is flammable and toxic. While integrated into a larger molecule, the potential for metabolism to release piperidine-like structures should be considered.

-

Hydrochloride Salt: The hydrochloride form suggests good water solubility and the potential to form a weakly acidic solution.

Based on these components, it is prudent to handle this compound with a degree of caution, assuming it may be harmful by ingestion, skin contact, or inhalation, and may cause skin and eye irritation.

Table 1-1: Chemical and Physical Properties

| Property | Inferred Value/Information | Source/Rationale |

| CAS Number | 1233955-06-0 | ChemicalBook[1][2] |

| Molecular Formula | C8H18ClN3O | ChemicalBook[1][2] |

| Molecular Weight | 207.7 g/mol | ChemicalBook[1][2] |

| Physical State | Likely a solid at room temperature. | Based on similar urea compounds. |

| Solubility | Expected to be soluble in water. | Presence of the hydrochloride salt. |

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the unknown specific hazards, a conservative approach to handling is warranted. The following protocols are based on guidelines for handling novel compounds of unknown toxicity.

Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A well-ventilated laboratory environment is essential for all related procedures. Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following should be considered mandatory:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and arm sleeves are recommended.

-

Respiratory Protection: In the absence of specific inhalation hazard data, respiratory protection should be used as a primary safety measure. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended when handling the solid compound outside of a fume hood, or if aerosolization is possible.

Diagram 2-1: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating exposure risks.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following first-aid guidance is based on general principles for chemical exposure and should be adapted based on a site-specific risk assessment.

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Prevent the spread of the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill with a damp paper towel to prevent dust generation.

-

Clean-Up: Wearing appropriate PPE, carefully scoop the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Diagram 3-1: Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Section 4: Storage and Handling

Proper storage and handling are critical to maintaining the stability of the compound and ensuring laboratory safety.

Table 4-1: Storage and Handling Guidelines

| Guideline | Recommendation | Rationale |

| Storage Conditions | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. | To prevent degradation and accidental exposure. |

| Incompatible Materials | Based on general principles for ureas and hydrochlorides, avoid strong oxidizing agents, strong bases, and nitrites. | To prevent potentially hazardous chemical reactions. |

| Handling Practices | Avoid creating dust. Use only in a chemical fume hood. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To minimize exposure risk through all potential routes. |

Section 5: Conclusion and Call for Data

This technical guide provides a foundational framework for the safe handling of this compound based on its chemical structure and established safety protocols for related compounds. The lack of a specific Safety Data Sheet necessitates a highly cautious and conservative approach.

The scientific community is encouraged to share any available safety and toxicological data for this compound to enhance collective knowledge and ensure the highest standards of safety in research and development. Always prioritize obtaining a manufacturer- or supplier-issued SDS before working with any chemical.

References

Sources

An In-depth Technical Guide to 1,1-Dimethyl-3-(piperidin-4-yl)urea Hydrochloride: A Review of Synthetic Strategies and Potential Applications Based on Analogous Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparse Data Landscape

A comprehensive review of the scientific literature reveals a notable scarcity of detailed, publicly available data specifically for 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride (CAS Number: 1233955-06-0). This compound is commercially available, indicating its use, likely as a synthetic intermediate or a building block in medicinal chemistry.[1][2] Given the limited specific information, this guide will provide a robust technical overview based on the well-established chemistry and pharmacology of structurally related piperidinyl urea compounds. By examining analogous structures, we can infer logical synthetic pathways, potential biological activities, and the analytical methodologies required for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

Section 1: Synthesis and Chemical Characterization

The synthesis of 1,1-dimethyl-3-(substituted)urea derivatives is a well-established area of organic chemistry.[3] The core structure of this compound suggests a primary synthetic route involving the reaction of a piperidine-based amine with a dimethyl-substituted urea precursor.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic approach to this compound would involve disconnecting the urea bond, leading to two key synthons: 4-aminopiperidine and a reactive dimethylaminocarbonyl equivalent.

dot

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a generalized procedure based on common methods for urea synthesis.[4][5] Optimization would be necessary to achieve high yield and purity for the specific target compound.

Step-by-Step Synthesis:

-

Protection of the Piperidine Nitrogen (Optional but Recommended): To avoid side reactions, the secondary amine of the piperidine ring is often protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group. 4-Amino-1-Boc-piperidine is a commercially available starting material.

-

Urea Formation: The protected 4-aminopiperidine is reacted with a suitable dimethylaminocarbonylating agent. A common and effective reagent is dimethylcarbamoyl chloride. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

-

Deprotection: The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a solvent like ethyl acetate or dioxane is a standard procedure. This step not only deprotects the piperidine nitrogen but also forms the desired hydrochloride salt.

-

Isolation and Purification: The final product, this compound, would likely precipitate from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Sources

The Piperidinyl Urea Scaffold: A Privileged Motif Driving Therapeutic Innovation

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, the piperidinyl urea scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. Its prevalence in clinically evaluated and approved drugs underscores its status as a "privileged" structure. This is not by chance; the unique combination of the piperidine ring's conformational flexibility and the urea moiety's potent hydrogen bonding capabilities allows for high-affinity and selective interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the therapeutic applications of piperidinyl ureas, delving into their mechanisms of action, providing field-proven experimental protocols, and offering insights into their future potential in drug discovery.

I. Diverse Mechanisms of Action: A Scaffold for All Targets

The true power of the piperidinyl urea motif lies in its remarkable versatility. It serves as a foundational structure for compounds that can act as potent enzyme inhibitors, disrupt protein-protein interactions, and modulate the activity of key signaling pathways. This section will explore the core mechanisms through which these compounds exert their therapeutic effects.

A. Enzyme Inhibition: A Precise Tool for Modulating Biological Pathways

Piperidinyl ureas have been successfully employed to target several classes of enzymes implicated in a range of pathologies, from pain and inflammation to cancer and metabolic disorders.

The endocannabinoid system plays a crucial role in regulating pain, mood, and inflammation. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in anandamide levels, thereby producing analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]

Piperidinyl ureas have proven to be a particularly effective class of FAAH inhibitors.[3] These compounds act as covalent inhibitors, forming a stable carbamate adduct with the catalytic serine residue (Ser241) in the FAAH active site.[3][4] This covalent modification irreversibly inactivates the enzyme. The proposed mechanism involves a binding-induced conformational change in the urea moiety, which decreases its hydrolytic stability and facilitates the nucleophilic attack by Ser241.[4][5] This enzyme-induced distortion of the typically stable urea bond is a key factor in the potent and selective inhibition of FAAH by these compounds.[3]

A notable example of a piperidinyl urea FAAH inhibitor that has reached clinical trials is PF-04457845 .[6] This compound has demonstrated high potency and selectivity for FAAH and has been evaluated for the treatment of chronic pain and other nervous system disorders.[6]

dot graph a { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Endocannabinoid System and FAAH Inhibition.

Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[7] The urea scaffold, in general, has been a fertile ground for the discovery of potent kinase inhibitors, with several urea-containing drugs approved for cancer therapy.[7] Piperidinyl ureas have also emerged as promising kinase inhibitors, targeting key players in cancer progression.

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[2][5] Persistent activation of the ASK1 pathway can lead to apoptosis, inflammation, and fibrosis, and is implicated in various diseases, including cancer and neurodegenerative disorders.[5][8] Novel pyridin-2-yl urea inhibitors, which can incorporate a piperidine moiety, have been developed as potent ASK1 inhibitors, with some exhibiting nanomolar potency comparable to clinical candidates like Selonsertib.[2][9]

dot graph b { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The ASK1 Signaling Pathway and its Inhibition.

-

Checkpoint Kinase 1 (CHK1): CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[10][11] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair.[10] Cancer cells often have a defective G1 checkpoint and are therefore more reliant on the S and G2 checkpoints, which are regulated by CHK1.[12] Inhibition of CHK1 can abrogate these checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging chemotherapies.[12] Thiophenecarboxamide ureas, which can feature a piperidine substituent, have been developed as potent and selective CHK1 inhibitors.[13] One such compound, AZD7762 , has advanced to clinical trials.[12][14]

dot graph c { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Role of CHK1 in the DNA Damage Response.

B. Disruption of Protein-Protein Interactions: Targeting the Undruggable

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The development of small molecules that can effectively and selectively disrupt these interactions has been a significant challenge in drug discovery. The piperidinyl urea scaffold has shown promise in this area, particularly in the context of the neddylation pathway.

The neddylation pathway is a post-translational modification system that is crucial for the activity of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin E3 ligases.[11][15] CRLs play a critical role in protein homeostasis by targeting a vast number of proteins for degradation.[11] The activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process that is facilitated by the co-E3 ligase Defective in Cullin Neddylation 1 (DCN1) and the E2 enzyme UBE2M.[11][15]

In many cancers, particularly squamous cell carcinomas, DCN1 is overexpressed and acts as an oncogene.[13] Therefore, inhibiting the DCN1-UBE2M interaction presents a promising therapeutic strategy. A class of piperidinyl ureas has been discovered that potently and selectively inhibits this PPI.[11][13] X-ray crystallography studies have revealed that these inhibitors bind to DCN1 in a pocket that overlaps with the UBE2M binding site.[11] The piperidine core and the urea moiety make crucial hydrogen bonding interactions with the backbone of DCN1, while the substituents on the piperidine and urea engage in hydrophobic interactions within sub-pockets of the binding site.[11][16] By disrupting the DCN1-UBE2M interaction, these compounds inhibit the neddylation of cullins, leading to the inactivation of CRLs and subsequent anti-tumor effects.[11][13] While no piperidinyl urea DCN1 inhibitors have entered clinical trials yet, the neddylation pathway has been validated as a therapeutic target by the clinical development of the NAE inhibitor pevonedistat (MLN4924).[13][15]

dot graph d { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: The Cullin-RING Ligase Neddylation Pathway and DCN1 Inhibition.

II. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of piperidinyl urea derivatives, designed to be a practical resource for researchers in the field.

A. General Synthesis of Piperidinyl Ureas

The synthesis of piperidinyl ureas is typically a straightforward process, often involving the reaction of a piperidinyl amine with an isocyanate or a carbamoyl chloride. The following is a general protocol that can be adapted for the synthesis of a wide range of derivatives.

Step-by-step Protocol:

-

Preparation of the Piperidinyl Amine: The starting piperidinyl amine can be commercially available or synthesized according to literature procedures. If the piperidine ring contains other functional groups, they may need to be protected prior to the urea formation step.

-

Urea Formation:

-

Method A: Reaction with an Isocyanate:

-

Dissolve the piperidinyl amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add the desired isocyanate (1.0-1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

-

Method B: Reaction with a Carbamoyl Chloride Precursor (e.g., 4-nitrophenyl chloroformate):

-

In a two-step, one-pot procedure, first react the desired primary amine with 4-nitrophenyl chloroformate in the presence of a base like triethylamine or diisopropylethylamine to form an activated carbamate intermediate.

-

Then, add the piperidinyl amine to the reaction mixture to displace the 4-nitrophenoxide and form the desired urea.

-

-

-

Work-up and Purification:

-

The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified piperidinyl urea.

-

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot graph e { layout=dot rankdir=LR node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

} Caption: General Synthetic Workflow for Piperidinyl Ureas.

B. In Vitro Assay Protocols

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., arachidonyl-7-amino-4-methylcoumarin amide, AAMCA)

-

Test compounds (piperidinyl ureas) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Step-by-step Protocol:

-

Prepare serial dilutions of the test compounds in FAAH Assay Buffer.

-

In a 96-well plate, add the following to each well:

-

FAAH Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

Recombinant FAAH enzyme

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. For irreversible inhibitors, this pre-incubation step is critical.[2]

-

Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.

-

Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 465 nm) in a kinetic mode for 10-30 minutes at 37°C.[17]

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC₅₀ value.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][18]

Materials:

-

Recombinant kinase (e.g., ASK1 or CHK1)

-

Kinase Assay Buffer

-

Substrate (specific for the kinase)

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Luminometer

Step-by-step Protocol:

-

Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

-

In a 96-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

Recombinant kinase and its specific substrate

-

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[19][20]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][10]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the FAAH assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying PPIs in a high-throughput format.[21]

Materials:

-

His-tagged DCN1

-

GST-tagged UBE2M

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Fluorescein (Fl)-conjugated anti-GST antibody (acceptor)

-

TR-FRET Assay Buffer

-

Test compounds dissolved in DMSO

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Step-by-step Protocol:

-

Prepare serial dilutions of the test compounds in TR-FRET Assay Buffer.

-

In a 384-well plate, add the following to each well:

-

His-tagged DCN1

-

GST-tagged UBE2M

-

Test compound solution (or DMSO for control wells)

-

-

Incubate at room temperature for a pre-determined time to allow for inhibitor binding.

-

Add a mixture of the Tb-conjugated anti-His antibody and the Fl-conjugated anti-GST antibody to all wells.

-